2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide” is an organic compound that incorporates a benzo[d][1,3]dioxole subunit . This compound is a derivative of benzene and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture of benzo[d][1,3]dioxole-5-carbaldehyde and 4-MBSH, stirred at room temperature for 2.5 hours. The mixture is then filtered and the solution is left in open air to let the solvent evaporate slowly .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The compound has been used in the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . It has also been used in the synthesis of novel organoselenium compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .Scientific Research Applications
Synthesis and Characterization
The compound is utilized in the synthesis and characterization of various heterocyclic compounds. For instance, it plays a role in the preparation of tetrazol-thiophene carboxamides with potential antimicrobial properties. These compounds are synthesized through a series of reactions starting from basic organic substrates, and their structures are confirmed using spectroscopic methods. They are further evaluated for biological activities, showcasing the compound's role in developing new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antibacterial Properties
Various derivatives of the compound have been synthesized and tested for their antimicrobial properties. Research includes the development of pyrazol-5-ones and benzothiazole derivatives, which have shown promising results against certain bacterial strains. These studies not only highlight the antimicrobial potential of these derivatives but also involve the synthesis of novel compounds that could contribute to pharmaceutical advancements (Palkar et al., 2017).
Exploration of Antibiotic and Antifungal Drugs
The compound is a key component in synthesizing new antibiotic and antibacterial drugs. The synthesis involves creating new heterocyclic compounds with potential therapeutic properties. The biological activity of these synthesized compounds is primarily tested against Gram-positive and Gram-negative bacteria, indicating the compound's significance in drug discovery and development (Ahmed, 2007).
Diuretic Activity
Derivatives of the compound have been synthesized and assessed for their diuretic properties in vivo. This research offers insights into the compound's potential in developing medications for conditions requiring diuretic interventions, such as hypertension or heart failure (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other benzo[d][1,3]dioxole derivatives, which have been shown to interact with various targets, including enzymes and receptors . .
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Other benzo[d][1,3]dioxole derivatives have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Pharmacokinetics
Other benzo[d][1,3]dioxole derivatives have been shown to have good absorption and distribution profiles, moderate metabolism, and efficient excretion . The compound may have similar pharmacokinetic properties, but this needs to be confirmed through experimental studies.
Result of Action
Other benzo[d][1,3]dioxole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines
Future Directions
Properties
IUPAC Name |
2-[4-(1,3-benzodioxole-5-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-20(13-5-10-17-18(11-13)31-12-30-17)22-15-6-8-16(9-7-15)27-25-19(24-26-27)21(29)23-14-3-1-2-4-14/h5-11,14H,1-4,12H2,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDURMBWCOWYZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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